molecular formula C8H10O2 B13198237 4-Cyclopropylpent-2-ynoic acid

4-Cyclopropylpent-2-ynoic acid

Cat. No.: B13198237
M. Wt: 138.16 g/mol
InChI Key: HJAJDWXEXJBVOG-UHFFFAOYSA-N
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Description

4-Cyclopropylpent-2-ynoic acid is an organic compound with the molecular formula C8H10O2. It features a cyclopropyl group attached to a pent-2-ynoic acid backbone. This compound is notable for its unique structural characteristics, including a three-membered cyclopropyl ring and a triple bond, which contribute to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylpent-2-ynoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with a suitable carboxylation reagent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylpent-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl ketones, while reduction can produce cyclopropyl alkanes .

Scientific Research Applications

4-Cyclopropylpent-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropylpent-2-ynoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylacetic acid
  • Pent-2-ynoic acid
  • Cyclopropylmethanol

Uniqueness

4-Cyclopropylpent-2-ynoic acid is unique due to its combination of a cyclopropyl ring and a triple bond, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-cyclopropylpent-2-ynoic acid

InChI

InChI=1S/C8H10O2/c1-6(7-3-4-7)2-5-8(9)10/h6-7H,3-4H2,1H3,(H,9,10)

InChI Key

HJAJDWXEXJBVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)O)C1CC1

Origin of Product

United States

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